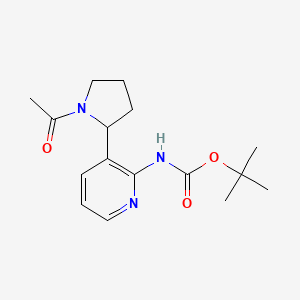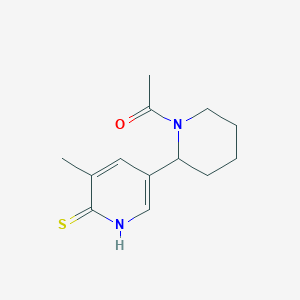
1-(2-(6-Mercapto-5-methylpyridin-3-yl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(6-Mercapto-5-methylpyridin-3-yl)piperidin-1-yl)ethanone is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a mercapto group (–SH) attached to a pyridine ring, which is further connected to a piperidine ring through an ethanone linkage. The molecular formula of this compound is C13H18N2OS, and it has a molecular weight of 250.36 g/mol .
Vorbereitungsmethoden
The synthesis of 1-(2-(6-Mercapto-5-methylpyridin-3-yl)piperidin-1-yl)ethanone can be achieved through various synthetic routes. One common method involves the acylation of piperidine derivatives with appropriate acylating agents. The reaction conditions typically involve the use of a base such as triethylamine or pyridine to facilitate the acylation process. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the mercapto group .
Industrial production methods for this compound may involve large-scale acylation reactions using specialized acylation reagents such as carbodiimides or ketenes. These methods ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
1-(2-(6-Mercapto-5-methylpyridin-3-yl)piperidin-1-yl)ethanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The mercapto group (–SH) can be oxidized to form disulfides (–S–S–) or sulfonic acids (–SO3H) using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group (C=O) in the ethanone linkage can be reduced to an alcohol (–OH) using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate, solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(2-(6-Mercapto-5-methylpyridin-3-yl)piperidin-1-yl)ethanone has a wide range of scientific research applications in various fields:
Chemistry: This compound is used as a building block for the synthesis of more complex piperidine derivatives.
Biology: In biological research, this compound is used to study the interactions between piperidine derivatives and biological targets such as enzymes and receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-(6-Mercapto-5-methylpyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The mercapto group (–SH) can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and protein function. The piperidine ring can interact with various receptors and ion channels, affecting their activity and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-(2-(6-Mercapto-5-methylpyridin-3-yl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(2-(6-Mercapto-5-methylpyridin-3-yl)piperidin-1-yl)propanone: This compound has a similar structure but with a propanone linkage instead of an ethanone linkage. It may exhibit different reactivity and biological activity due to the longer carbon chain.
1-(2-(6-Mercapto-5-methylpyridin-3-yl)piperidin-1-yl)butanone: This compound has a butanone linkage, which further extends the carbon chain.
Eigenschaften
Molekularformel |
C13H18N2OS |
|---|---|
Molekulargewicht |
250.36 g/mol |
IUPAC-Name |
1-[2-(5-methyl-6-sulfanylidene-1H-pyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C13H18N2OS/c1-9-7-11(8-14-13(9)17)12-5-3-4-6-15(12)10(2)16/h7-8,12H,3-6H2,1-2H3,(H,14,17) |
InChI-Schlüssel |
XCQJRAQGIDMWIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CNC1=S)C2CCCCN2C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


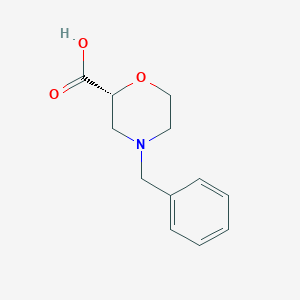
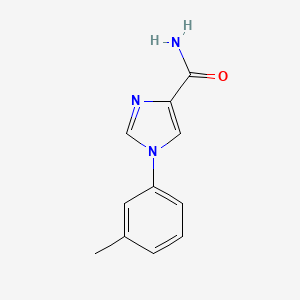
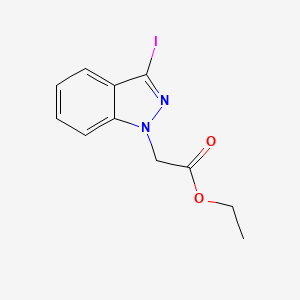
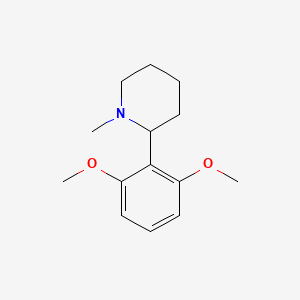
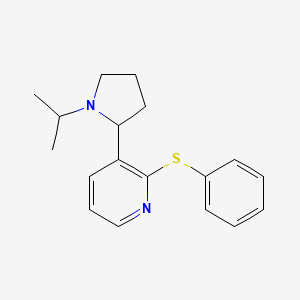
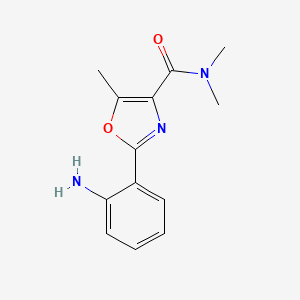




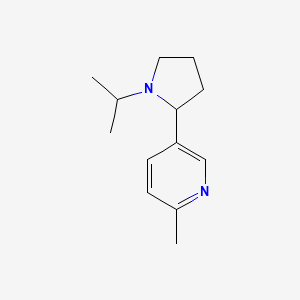
![2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B11805685.png)
